1-Methoxy-2,3,5-trimethylbenzene-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-trimethyl-3-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONIZVBKXHWJP-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662084 | |
| Record name | 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189725-66-3 | |
| Record name | 1,2,5-Trimethyl-3-[(~2~H_3_)methyloxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 1 Methoxy 2,3,5 Trimethylbenzene D3 and Analogous Deuterated Aromatic Systems
Regioselective Deuteration Methodologies for Aromatic Ethers
Aromatic ethers, characterized by the presence of an alkoxy group on an aromatic ring, present unique challenges and opportunities for regioselective deuteration. The methoxy (B1213986) group in the target compound, 1-Methoxy-2,3,5-trimethylbenzene-d3, is an electron-donating group that activates the aromatic ring towards certain reactions and can act as a directing group in others.
Hydrogen-Deuterium (H-D) exchange is the most direct method for isotope labeling, involving the direct replacement of a protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom. The primary challenge lies in controlling which C-H bond in the molecule reacts.
Acid-catalyzed H-D exchange on aromatic rings proceeds through an electrophilic aromatic substitution mechanism. osti.gov In this process, a deuterated acid (like D₂SO₄ or CF₃COOD) provides a source of D⁺, which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton (H⁺) from the ring restores aromaticity and results in a deuterated arene.
The rate of exchange is influenced by the substituents on the ring. Electron-donating groups, such as the methoxy and methyl groups in 1-Methoxy-2,3,5-trimethylbenzene, activate the ring, making it more susceptible to electrophilic attack. Deuteration is expected to occur preferentially at the ortho and para positions relative to the activating groups. For instance, studies on the deuteration of 1,2,4-trimethylbenzene (B165218) in deuterated sulfuric acid have been conducted to understand these exchange dynamics. escholarship.org
In addition to the aromatic ring, the benzylic protons on the methyl groups can also undergo deuteration under certain acidic conditions, particularly for N-heteroarylmethanes, through the formation of dearomatized intermediates. rsc.org
| Method | Deuterium Source | Mechanism | Key Features |
|---|---|---|---|
| Acid-Catalyzed H-D Exchange | D₂SO₄, CF₃COOD, D₂O (with acid catalyst) | Electrophilic Aromatic Substitution (SEAr) | Favored by electron-donating groups; regioselectivity is ortho/para to activators. osti.gov |
Base-catalyzed H-D exchange involves the deprotonation of a C-H bond by a strong base to form a carbanion, which is then quenched by a deuterium source like D₂O. osti.govacs.org The reactivity in this mechanism is determined by the acidity of the C-H bond. osti.gov Electron-withdrawing groups stabilize the carbanion intermediate, facilitating the exchange, while electron-donating groups, like methoxy and methyl, generally decrease the acidity of aromatic protons, making this method less straightforward for compounds like 1-Methoxy-2,3,5-trimethylbenzene.
However, specific strategies can enable base-catalyzed deuteration even on electron-rich arenes. The use of very strong bases, such as heavy alkali metal amides (e.g., potassium bis(trimethylsilyl)amide, KN(SiMe₃)₂), can achieve ortho-directed deuteration of aromatic ethers. acs.org This is believed to occur through coordination of the base to the ether oxygen, directing deprotonation to the adjacent C-H bond. Additionally, benzylic protons on alkyl groups are significantly more acidic than aromatic protons and can be selectively deuterated using milder amine bases and D₂O. nih.gov For example, alkylnitroaromatics undergo regioselective benzylic deuteration, highlighting the importance of C-H acidity in determining the site of exchange. nih.gov
Transition metal catalysis is a powerful and versatile strategy for H-D exchange, often operating under milder conditions and with higher selectivity than classical acid or base catalysis. A wide range of metals, including iridium, rhodium, palladium, platinum, and ruthenium, have been developed to catalyze the deuteration of aromatic compounds. researchgate.netresearchgate.net
These catalysts typically operate via a C-H activation step, where the metal inserts into a C-H bond. This process is often reversible, allowing for the incorporation of deuterium from a suitable source, such as D₂ gas, D₂O, or deuterated solvents like acetic acid-d₄. nih.govresearchgate.net
| Metal Catalyst Family | Typical Deuterium Source | Common Substrates | Key Characteristics & References |
|---|---|---|---|
| Iridium (e.g., Crabtree's, Kerr's catalyst) | D₂ gas, D₂O | Aromatics with directing groups, heterocycles | Highly efficient for ortho-directed HIE. uni-rostock.denih.govacs.org |
| Palladium | D₂O, Acetic acid-d₄ | Aryl ketones, carboxylic acids, arenes | Versatile for both directed and non-directed deuteration, often enabled by specific ligands. nih.govacs.orgthieme-connect.de |
| Rhodium | D₂O, CF₃COOD | Arenes, carboxylic acids | Effective for H/D exchange, can be chelation-assisted. researchgate.netresearchgate.net |
| Platinum | TFE-d₁, D₂O | Substituted benzenes | Catalyzes H/D exchange in electron-rich arenes. nsf.govacs.org |
| Copper | D₂O | Aromatic carboxylic acids (via decarboxylation) | Used in specific transformations like decarboxylative deuteration. acs.orgmarquette.edu |
A key advantage of transition metal catalysis is the ability to control regioselectivity through either directed or non-directed C-H activation. thieme-connect.de
Directed C-H Activation occurs when a functional group on the substrate coordinates to the metal center, delivering the catalyst to a specific C-H bond, most commonly in the ortho position. uni-rostock.de For an aromatic ether like 1-Methoxy-2,3,5-trimethylbenzene, the oxygen atom of the methoxy group can act as a Lewis basic directing group, guiding the metal to activate the ortho C-H bonds. Iridium and Palladium catalysts are particularly well-known for this type of directed H-D exchange. uni-rostock.denih.govsnnu.edu.cn This approach offers high predictability and regioselectivity.
Non-Directed C-H Activation functionalizes C-H bonds based on their intrinsic steric and electronic properties, without the influence of a coordinating group. nih.govacs.org These methods often require specialized ligand systems to enable the catalyst to operate on simple or unactivated arenes. acs.orgchemrxiv.org While less regioselective for a specific site, non-directed methods are valuable for achieving perdeuteration (labeling of all or most C-H bonds) of an aromatic ring. rsc.orgnih.gov
| Approach | Mechanism | Selectivity | Example Application for an Aromatic Ether |
|---|---|---|---|
| Directed C-H Activation | A directing group (e.g., -OMe) coordinates to the metal, guiding C-H activation to a nearby site. uni-rostock.de | High regioselectivity, typically at the ortho position. nih.govrsc.org | Iridium-catalyzed deuteration using D₂ gas to specifically label the C-H bond ortho to the methoxy group. |
| Non-Directed C-H Activation | C-H activation occurs based on intrinsic bond reactivity and sterics, often enabled by a dual-ligand system. nih.govacs.org | Less regioselective; can lead to perdeuteration or follow steric/electronic preferences of the arene. acs.orgchemrxiv.org | Palladium-catalyzed deuteration with D₂O to label multiple positions on the aromatic ring. |
The ligands coordinated to the transition metal are not mere spectators; they play a crucial role in tuning the catalyst's stability, activity, and selectivity. rsc.org The development of novel ligands has been instrumental in advancing the field of C-H deuteration.
For Iridium-catalyzed HIE, N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are common. uni-rostock.denih.govresearchgate.net For example, the Kerr catalyst, [(COD)Ir(IMes)(PPh₃)]PF₆, is a highly effective system for ortho-directed deuteration. nih.gov The steric and electronic properties of the NHC and phosphine ligands can be modified to optimize performance for specific substrates.
For Palladium-catalyzed systems, a variety of ligand classes have been explored. Mono-protected amino acids (MPAA) and N-acylsulfonamides have been developed for non-directed deuteration of arenes using D₂O. nih.govacs.orgresearchgate.net Pyridone- and ethylenediamine-based ligands have also proven effective, enabling the deuteration of free carboxylic acids and other challenging substrates by promoting the C-H activation step. chemrxiv.orgrsc.orgchemrxiv.org The design of these ligands often involves creating a bidentate chelation environment that facilitates a concerted metalation-deprotonation (CMD) pathway, which is a key mechanistic step in many C-H activation reactions. rsc.orgrsc.org
Transition Metal-Catalyzed C-H Deuteration Approaches (e.g., Palladium, Platinum, Iridium, Rhodium, Copper)
Deuteration via Deuterated Reagents and Precursors
A principal route for synthesizing deuterated compounds involves the use of reagents and starting materials that already contain deuterium. This approach can offer high levels of deuterium incorporation and site-selectivity.
Deuterated solvents are the most common and cost-effective sources of deuterium for labeling organic molecules. oup.com Heavy water (D₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are frequently employed in conjunction with catalysts or bases to facilitate H/D exchange on aromatic rings.
For the synthesis of this compound, the non-deuterated precursor, 1-Methoxy-2,3,5-trimethylbenzene, could be subjected to H/D exchange. Platinum on carbon (Pt/C) has been demonstrated as an effective catalyst for the deuteration of aromatic rings using D₂O as the deuterium source. oup.comresearchgate.net This method is particularly efficient for electron-rich aromatic compounds, and the reaction can often proceed under relatively mild conditions. oup.com For less reactive aromatic compounds, higher temperatures may be necessary to achieve high degrees of deuteration. researchgate.net
Base-promoted deuteration using DMSO-d₆ is another viable strategy. uva.esacs.org This method can be highly selective, with the acidity of the C-H bonds on the aromatic ring governing the position of deuterium incorporation. uva.es For instance, fluoroarenes have been successfully deuterated using catalytic amounts of an alkali metal base in DMSO-d₆. researchgate.net
Table 1: Comparison of Deuterated Solvents in Aromatic H/D Exchange
| Deuterium Source | Typical Catalyst/Promoter | Advantages | Considerations | Applicable Substrates |
| D₂O (Heavy Water) | Pt/C, Pd/C, Rh(III), Acids (e.g., D₂SO₄) | Cost-effective, environmentally benign deuterium source. oup.comacs.org | May require elevated temperatures, pressure, or highly active catalysts. tn-sanso.co.jpgoogle.com | Electron-rich arenes, phenols, anilines, carboxylic acids. oup.comacs.orgchemrxiv.org |
| DMSO-d₆ | Bases (e.g., KOH, NaHMDS) | Can achieve high selectivity under mild conditions. uva.esacs.orgresearchgate.net | The base can influence selectivity and substrate compatibility. uva.es | Fluoroarenes, heterocycles, terminal alkynes. uva.esresearchgate.netresearchgate.net |
An alternative to H/D exchange is the synthesis of the target molecule from smaller, pre-deuterated building blocks. cdnsciencepub.comnih.gov This bottom-up approach offers precise control over the location of deuterium incorporation. For this compound, one could envision a synthesis route starting from a deuterated benzene (B151609) derivative or another deuterated aromatic precursor. While potentially more labor-intensive, this method can be advantageous if specific labeling patterns are required or if the target molecule is sensitive to the conditions of H/D exchange reactions. cdnsciencepub.com For example, multi-step syntheses have been employed to create specifically deuterated anthracenes from deuterated precursors like deuterated butadienes. cdnsciencepub.com
Electrochemical and Photocatalytic Deuteration Techniques for Aromatic Compounds
Modern synthetic chemistry has seen the emergence of electrochemical and photocatalytic methods for deuteration, which often proceed under mild conditions without the need for harsh reagents. rsc.org
Electrochemical deuteration utilizes electricity to drive the reduction of (hetero)aryl halides or other functional groups, with D₂O typically serving as the deuterium source. chinesechemsoc.orgxmu.edu.cn This technique avoids the use of metal catalysts and strong chemical reductants. chinesechemsoc.org A scalable electrocatalytic method using a nitrogen-doped ruthenium electrode has been developed for the reductive deuteration of arenes with D₂O, yielding highly deuterated products. bohrium.comnih.gov This approach could potentially be applied to a precursor of 1-Methoxy-2,3,5-trimethylbenzene to achieve deuteration.
Photocatalytic deuteration employs light to activate a photocatalyst, which then facilitates the deuteration process. These reactions can be highly efficient and regioselective. chemrxiv.org For example, an energy transfer strategy has been developed for the C-H deuteration of arenes using visible light and deuterated chloroform (B151607) (CDCl₃) as the deuterium source. d-nb.infonih.gov Another photocatalytic system combines a cobalt catalyst with light to achieve deformylative deuteration of aryl aldehydes at ambient temperature, using D₂O as the deuterium source. acs.org
Table 2: Overview of Advanced Deuteration Techniques
| Technique | Energy Source | Deuterium Source | Key Features |
| Electrochemical Deuteration | Electricity | D₂O | Metal-free, avoids harsh chemical reductants, scalable. chinesechemsoc.orgbohrium.comnih.gov |
| Photocatalytic Deuteration | Visible Light | D₂O, CDCl₃ | Mild reaction conditions, high regioselectivity, environmentally friendly. chemrxiv.orgd-nb.infoacs.org |
Enzymatic Approaches to Deuterium Incorporation in Organic Molecules
Biocatalysis represents a green and highly selective frontier for deuterium labeling. nih.gov Enzymes operate under mild conditions (pH, temperature) and can exhibit exceptional stereoselectivity. europa.eu While chemical methods for deuteration are well-established, enzymatic tools are still developing. nih.gov
One approach involves using NADH-dependent reductases, where deuterium from D₂O is incorporated into the NADH cofactor, which then delivers it to the substrate. nih.gov Another strategy employs enzymes like photodecarboxylases, which can catalyze the decarboxylative deuteration of carboxylic acids using D₂O as the deuterium source. nih.gov Protein engineering can be used to expand the substrate scope of these enzymes. nih.gov For a molecule like this compound, a biocatalytic route would likely require the synthesis of a suitable precursor that can be recognized by a known or engineered enzyme. Microbial transformations, for instance using yeast strains in deuterated media, also offer a pathway to enantioselective deuteration of chiral molecules. ansto.gov.au
Isotopic Purity and Deuterium Incorporation Efficiency Assessment
Following synthesis, it is crucial to determine the isotopic purity and the efficiency of deuterium incorporation. This is essential for validating the synthetic method and for the compound's intended application. rsc.orgrsc.org
Quantitative Spectroscopic Methods for Deuteration Level Determination
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for assessing deuteration levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Quantitative ¹H NMR is a straightforward method to determine the degree of deuteration by comparing the integral of a residual proton signal at the deuterated position to the integral of a non-deuterated signal within the same molecule or to an internal standard. researchgate.net
²H NMR: Deuterium NMR directly observes the deuterium nuclei. sigmaaldrich.com It provides a clean spectrum without signals from protons and can be used quantitatively to determine deuterium enrichment, especially for highly deuterated compounds. sigmaaldrich.com A combined ¹H NMR and ²H NMR approach can yield highly accurate isotopic abundance values. wiley.comnih.gov
¹³C NMR: The incorporation of deuterium causes a small upfield shift in the resonance of the attached ¹³C atom (an isotope shift). By decoupling both ¹H and ²H nuclei, it is possible to resolve the ¹³C signals of different isotopologues, allowing for quantification of the deuterium content at specific sites. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the relative abundances of the H/D isotopologue ions (the series of peaks corresponding to the molecule with different numbers of deuterium atoms), one can calculate the average deuterium incorporation and the distribution of deuterated species. nih.govresearchgate.net This method is extremely valuable as it requires very little sample. nih.gov Software tools are available to deconvolve mass spectra and calculate the degree of deuterium enrichment, accounting for natural isotopic interferences from elements like ¹³C. researchgate.net
Table 3: Spectroscopic Methods for Deuteration Analysis
| Method | Principle | Information Provided | Advantages |
| ¹H NMR | Integration of residual proton signals. researchgate.net | Percentage of non-deuterated sites. | Readily available, straightforward quantification. |
| ²H NMR | Direct detection of deuterium signals. sigmaaldrich.com | Direct measure of deuterium incorporation, structural verification. | Excellent for highly enriched compounds, clean spectra. sigmaaldrich.com |
| ¹³C NMR | Deuterium-induced isotope shifts on carbon signals. nih.gov | Site-specific deuteration levels. | Provides detailed positional information. nih.gov |
| ESI-HRMS | Analysis of isotopologue mass distribution. nih.govresearchgate.net | Average D-incorporation, distribution of deuterated species. | High sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 2,3,5 Trimethylbenzene D3
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
High-Resolution ¹H NMR for Residual Protium (B1232500) Analysis
High-resolution ¹H NMR spectroscopy is crucial for detecting and quantifying any residual non-deuterated (protium) signals in the synthesized 1-Methoxy-2,3,5-trimethylbenzene-d3. rsc.orgnih.gov The presence and integration of these signals provide a direct measure of the isotopic purity of the compound. For instance, in a highly deuterated sample, the ¹H NMR spectrum would be expected to show very weak signals corresponding to the aromatic and methyl protons. The chemical shifts of these residual protons in a molecule like 1,3,5-trimethylbenzene are typically observed around 6.78 ppm for the aromatic protons and 2.26 ppm for the methyl protons. docbrown.info The integration ratio of these peaks can be compared to an internal standard to quantify the level of residual protium.
It is important to note that the coupling between a residual proton and an adjacent deuterium (B1214612) (D or ²H) can lead to splitting of the proton signal. The coupling constant, JHD, is related to the corresponding proton-proton coupling constant, JHH, by the ratio of the gyromagnetic ratios of deuterium and protium (γD/γH ≈ 0.15). stackexchange.com This results in smaller, often unresolved, coupling patterns in the ¹H spectrum. stackexchange.com
Quantitative ²H NMR Spectroscopy for Deuterium Distribution Analysis
Quantitative ²H (or Deuterium) NMR spectroscopy is a direct method to observe the deuterium nuclei within the molecule. wikipedia.org This technique confirms the successful incorporation of deuterium and can provide information about the specific sites of deuteration. nih.govnih.gov For this compound, the ²H NMR spectrum is expected to show a signal corresponding to the deuterium atom on the methoxy (B1213986) group. The chemical shift in the ²H NMR spectrum is very similar to that in the ¹H NMR spectrum for the same chemical environment. sigmaaldrich.com
Quantitative analysis of the ²H NMR spectrum allows for the determination of the isotopic enrichment at the labeled position. wiley.com This is particularly useful for assessing the efficiency of the deuteration reaction. Although ²H NMR has lower resolution compared to ¹H NMR, it is a valuable tool for verifying the presence and location of the deuterium label. wikipedia.org
¹³C NMR and Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Aromatic and Methyl Group Assignments
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 1-Methoxy-2,3,5-trimethylbenzene would be assigned based on established data for similar aromatic compounds. For example, in 1,3,5-trimethoxybenzene, the aromatic carbons appear at chemical shifts of approximately 155.1 ppm and 110.3 ppm, while the methoxy carbon is at 60.9 ppm. rsc.org
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the proton and carbon signals.
HSQC correlates directly bonded proton and carbon atoms. columbia.edu In the case of this compound, an HSQC experiment would show a correlation between the methoxy protons (or residual protons) and the methoxy carbon.
HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For example, an HMBC experiment could show correlations from the methyl protons to the aromatic carbons, confirming the connectivity of the trimethylbenzene ring.
| Nucleus | Technique | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| ¹H | ¹H NMR | ~6.8 | Aromatic Protons |
| ¹H | ¹H NMR | ~3.8 | Methoxy Protons |
| ¹H | ¹H NMR | ~2.3 | Methyl Protons |
| ¹³C | ¹³C NMR | ~150-160 | C-O (Aromatic) |
| ¹³C | ¹³C NMR | ~130-140 | C-CH₃ (Aromatic) |
| ¹³C | ¹³C NMR | ~110-120 | C-H (Aromatic) |
| ¹³C | ¹³C NMR | ~55-60 | Methoxy Carbon |
| ¹³C | ¹³C NMR | ~20-25 | Methyl Carbons |
Isotope Effects on Chemical Shifts in Deuterated Aromatic Ethers
The substitution of a proton with a deuterium atom can cause small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. huji.ac.ilstemwomen.org These shifts are typically small, on the order of parts per billion (ppb). nih.gov In deuterated aromatic ethers, the deuterium on the methoxy group can influence the chemical shifts of the adjacent aromatic carbons and protons. The magnitude of the isotope shift depends on the distance from the deuterium atom and the nature of the chemical bonds involved. stemwomen.org These effects can provide subtle but valuable structural information. fu-berlin.de For instance, a two-bond isotope effect (²ΔC(D)) is typically observed on the carbon atom attached to the deuterated group. nih.gov
Mass Spectrometry (MS) for Isotopic Composition Analysis
Mass spectrometry is an essential technique for determining the molecular weight and isotopic composition of a compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. researchgate.netbioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental formula of a molecule. measurlabs.comresearchgate.net For this compound, HRMS can confirm the incorporation of three deuterium atoms by comparing the measured exact mass with the calculated theoretical mass.
The isotopic distribution pattern in the mass spectrum provides further confirmation of the deuteration. The molecular ion peak for the d3-labeled compound will be shifted by approximately 3 mass units compared to the unlabeled compound. The relative intensities of the M, M+1, and M+2 peaks will also be altered due to the presence of the deuterium atoms, providing a quantitative measure of the isotopic enrichment. nih.govccspublishing.org.cn
| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| 1-Methoxy-2,3,5-trimethylbenzene | C₁₀H₁₄O | 150 | 150.1045 |
| This compound | C₁₀H₁₁D₃O | 153 | 153.1233 |
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Abundance
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of elements within a sample. nih.govyoutube.com In the context of this compound, IRMS is employed to verify the incorporation and quantify the abundance of deuterium (D) atoms. The process typically involves the complete conversion of the organic compound into simple gases, such as hydrogen (H₂) and its isotopologue HD, through high-temperature conversion at over 1400°C. nih.gov
Following the conversion, the resulting gas is introduced into the mass spectrometer, where the isotopes are separated based on their mass-to-charge ratio. nih.gov For deuterium analysis, the IRMS instrument measures the ratio of HD⁺ (mass 3) to H₂⁺ (mass 2). High-resolution IRMS systems are capable of achieving a mass resolution high enough to separate potential isobaric interferences, ensuring an accurate measurement of the deuterium abundance. xml-journal.net
The deuterium content is typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of a standard reference material, in parts per thousand (per mil, ‰). youtube.com The precision of these measurements can be better than 1% for samples with natural deuterium abundance and can improve to better than 0.5% for samples with medium to high deuterium abundance. xml-journal.net This level of precision is crucial for confirming the successful synthesis of this compound and for applications in isotopic tracing studies where subtle variations in isotopic content are significant. The use of IRMS in the flavor and fragrance industry to determine the origin of compounds underscores its utility for analyzing aromatic ethers. elementar.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Aromatic Ethers
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for elucidating the fragmentation pathways of complex molecules. In this technique, a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment ions (daughter or product ions) are analyzed. This provides detailed structural information that is not available from a single-stage mass spectrometry experiment. nih.gov
For deuterated aromatic ethers like this compound, MS/MS experiments reveal how the deuterium label influences the fragmentation pattern. Aromatic ethers are known to have prominent molecular ions due to the stability of the benzene (B151609) ring. whitman.edu The primary fragmentation of non-deuterated aromatic ethers often involves the cleavage of bonds beta to the aromatic ring and can include the loss of CO. whitman.edu
In the case of this compound, the molecular ion ([M]⁺˙) would be observed at an m/z corresponding to its molecular weight of approximately 153.24 g/mol . pharmaffiliates.com The fragmentation pathways can be predicted based on the known behavior of similar compounds like methoxybenzene and other alkyl phenyl ethers. nih.govyoutube.commiamioh.edu The presence of the three deuterium atoms on the methoxy group will be a key indicator in the mass shifts of the resulting fragments.
One of the primary fragmentation pathways for ethers is the α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom. For this compound, this would involve the loss of a deuterium radical (D•) or a CD₃ radical. However, a more significant fragmentation pathway for aromatic ethers involves cleavage of the C-O bond. whitman.edu
A notable fragmentation for deuterated sec-alkyl phenyl ethers is the expulsion of an alkene, which can occur with high stereoselectivity. nih.gov While this compound does not have a long alkyl chain, analogous rearrangement processes can be anticipated. The fragmentation of the non-deuterated analog, 2,4,6-trimethylanisole, can serve as a guide. nist.gov
The table below outlines the predicted major fragmentation pathways and the corresponding m/z values for the key fragments of this compound.
| Proposed Fragment Structure | m/z (mass-to-charge ratio) | Proposed Fragmentation Pathway |
|---|---|---|
| [C₁₀H₁₁D₃O]⁺˙ | 153 | Molecular Ion |
| [C₉H₁₁O]⁺ | 135 | Loss of CD₃ radical |
| [C₉H₈D]⁺ | 118 | Loss of CO and CD₂H radical from a rearranged intermediate |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in alkylbenzenes |
Vibrational Spectroscopy (Infrared and Raman) for Deuterium Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. aps.org The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the associated bonds, a phenomenon that is central to the analysis of deuterated compounds. aps.org
In this compound, the C-D bonds of the methoxy group will exhibit characteristic vibrational frequencies that are lower than those of C-H bonds due to the increased mass of deuterium. This isotopic shift is a powerful tool for confirming the site of deuteration and for studying the local environment of the methoxy group.
The C-H stretching vibrations in aromatic and methyl groups typically appear in the range of 2850-3100 cm⁻¹. openstax.org In contrast, the C-D stretching vibrations are expected to appear at significantly lower frequencies, generally in the range of 2100-2250 cm⁻¹. This clear separation in the spectrum allows for unambiguous identification of the deuterated functional group.
Similarly, the C-H bending vibrations, which occur at lower frequencies (typically 1350-1480 cm⁻¹ for methyl groups), will also shift to lower wavenumbers upon deuteration. cdnsciencepub.com The analysis of these shifts, when compared to the spectrum of the non-deuterated isotopologue (1-methoxy-2,3,5-trimethylbenzene), provides a detailed picture of the deuterium bonding.
Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. cdnsciencepub.com For instance, the symmetric stretching modes of the aromatic ring are often prominent in the Raman spectrum. acs.org The effect of the deuterated methoxy group on the ring vibrations can also be studied, providing insights into the electronic and steric interactions between the methoxy group and the trimethyl-substituted benzene ring.
The table below presents the expected vibrational frequencies for key functional groups in this compound, highlighting the shifts due to deuteration.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Characteristic of the benzene ring. openstax.org |
| Aliphatic C-H Stretch | -CH₃ | 2870 - 2960 | From the three methyl groups on the ring. |
| C-D Stretch | -OCD₃ | 2100 - 2250 | Lower frequency due to the heavier deuterium isotope. |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | A series of peaks characteristic of the aromatic ring. openstax.org |
| C-H Bend | -CH₃ | 1375 - 1450 | Bending vibrations of the ring's methyl groups. |
| C-D Bend | -OCD₃ | 950 - 1100 | Shifted to a lower frequency compared to C-H bending. |
| C-O Stretch | Ar-O-C | 1200 - 1275 | Asymmetric stretch. |
Mechanistic Investigations Utilizing 1 Methoxy 2,3,5 Trimethylbenzene D3 As a Tracer
Kinetic Isotope Effects (KIE) in Aromatic Substitution Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. ias.ac.in It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org This effect is a cornerstone of mechanistic studies, providing critical insights into bond-breaking and bond-forming events in the rate-determining step of a reaction. core.ac.ukscispace.com
Primary and secondary kinetic isotope effects are distinguished by the location of the isotopic substitution relative to the bond being broken in the reaction.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-determining step of the reaction. core.ac.uk The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. scielo.org.mx Consequently, reactions involving C-D bond cleavage are slower than those involving C-H cleavage, resulting in a kH/kD ratio that is typically greater than 1, often in the range of 2 to 7. core.ac.uk
In the context of 1-Methoxy-2,3,5-trimethylbenzene-d3, a significant primary KIE would be expected in reactions where a hydrogen/deuterium (B1214612) atom is abstracted from the labeled methyl group in the rate-limiting step. An example is the free-radical halogenation of the benzylic position.
Table 1: Illustrative Primary Kinetic Isotope Effects in Radical Halogenation This table presents typical KIE values for reactions analogous to those that could be studied using this compound.
| Reaction | Substrate | kH/kD | Reference |
|---|---|---|---|
| Chlorination with Cl· | Toluene (B28343)/Toluene-d8 | 1.5 | ias.ac.in |
| Bromination with Br· | Toluene/Toluene-d8 | 4.6 | ias.ac.in |
| Bromination with NBS | Toluene/Toluene-d3 | 4.86 | scielo.org.mx |
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position remote from the bond being broken or formed, yet it still influences the reaction rate. wikipedia.orgcore.ac.uk These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1. scielo.org.mx They are often associated with changes in hybridization at the carbon atom bearing the isotope. For instance, in an electrophilic aromatic substitution on this compound at an unsubstituted ring position, the reaction proceeds through a carbocation intermediate (a σ-complex) where the ring carbons rehybridize from sp² to sp³. This change in the vibrational environment of the remote C-D bond can lead to a measurable SKIE, providing clues about the structure of the transition state. core.ac.uk
Isotopic labeling with compounds like this compound is instrumental in dissecting the multi-step mechanisms of aromatic alkylation and dealkylation, particularly in industrially significant processes like methanol-to-hydrocarbons (MTH) conversion over zeolite catalysts. researchgate.nettue.nl
In studies of xylene methylation using deuterated dimethyl ether (d6-DME), secondary kinetic isotope effects (kH/kD) between 1.25 and 1.35 were observed. researchgate.net This finding supports a mechanism where the rate-determining step involves the adsorption of the aromatic molecule onto a surface methylating species, rather than the direct cleavage of a C-H bond on the aromatic ring. researchgate.net Similarly, studying the methylation of unlabeled 1-methoxy-2,3,5-trimethylbenzene with deuterated methanol (B129727) (CD3OH) or the dealkylation of this compound can clarify whether the formation of surface methoxy (B1213986) species or their subsequent reaction with the aromatic ring is the slower, rate-limiting part of the catalytic cycle. researchgate.netufl.edu If the dealkylation of the deuterated methyl group shows a primary KIE, it would indicate that C-D bond scission is integral to the rate-determining step of that process. tue.nl
Tracing Reaction Pathways in Complex Organic Transformations
The deuterium label in this compound acts as a stable, non-radioactive marker, allowing chemists to follow the journey of the labeled methyl group through complex reaction sequences. scispace.comacs.org
In electrophilic aromatic substitution (EAS), a key question is the timing of C-H bond cleavage relative to the attack by the electrophile. ias.ac.in Using this compound, if an electrophile attacks the ring, the deuterium label on the methyl group serves as a tracer. However, the most insightful experiments for EAS involve placing the deuterium directly on the aromatic ring.
For many EAS reactions, such as nitration, a negligible KIE is observed when a C-H bond on the ring is replaced with a C-D bond. ias.ac.in This indicates that the C-H/C-D bond is not broken in the rate-determining step. The accepted mechanism involves a slow first step where the electrophile adds to the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium or sigma complex), followed by a fast second step where a base removes a proton (or deuteron) to restore aromaticity. ias.ac.in The use of deuterated substrates helps confirm that the formation of the intermediate is the "uphill" energetic step. wikipedia.org
Under acidic conditions, such as those employed with zeolite catalysts, methylated benzenes can undergo isomerization or disproportionation reactions. researchgate.net These rearrangements can occur through two primary mechanisms:
Intramolecular shifts: A methyl group moves to an adjacent carbon on the same aromatic ring.
Intermolecular transmethylation: A methyl group is removed from one molecule and transferred to another.
By using this compound as the starting material, these pathways can be distinguished. If the reaction products show that the CD3 group has migrated to a different position on the same molecular skeleton, it supports an intramolecular mechanism. Conversely, if the deuterium label becomes scrambled among the methyl groups of various aromatic products in the mixture, it points toward a dealkylation-realkylation (intermolecular) pathway.
The deuterium label in this compound is also highly effective for studying radical-mediated reactions. The abstraction of a hydrogen atom is often the key initiation or propagation step in radical chains, and a primary KIE is expected if this involves the labeled position. scielo.org.mx For example, in a reaction initiated by a radical source, comparing the rate of hydrogen abstraction from the unlabeled CH3 groups versus deuterium abstraction from the CD3 group in this compound would yield a KIE. This value provides information about the transition state of the hydrogen/deuterium atom transfer step. osti.govacs.org
Recent studies have also focused on developing novel methods for radical deuteration, using inexpensive deuterium sources like D₂O, which highlights the broad utility of deuterium labeling in modern organic synthesis and mechanistic analysis. rsc.orgnih.gov
Computational Chemistry and Theoretical Modeling of Deuterated Methoxytrimethylbenzenes
Density Functional Theory (DFT) Calculations for Deuterated Aromatic Ethers
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.orgkuleuven.be For deuterated aromatic ethers like 1-Methoxy-2,3,5-trimethylbenzene-d3, DFT calculations can elucidate various properties, from the preferred sites of deuteration to the impact of isotopic substitution on the molecule's vibrational modes.
Prediction of Deuteration Regioselectivity and Energetics
The regioselectivity of deuterium (B1214612) exchange in aromatic compounds is governed by the relative stability of the intermediates formed during the reaction. researchgate.netnih.gov In the case of 1-methoxy-2,3,5-trimethylbenzene, electrophilic aromatic substitution with a deuterium source would proceed via a carbocation intermediate, known as a Wheland complex or σ-complex. researchgate.netmasterorganicchemistry.com DFT calculations can be employed to determine the energies of the possible deuterated isomers, thereby predicting the most likely positions for deuterium incorporation.
The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. In 1-methoxy-2,3,5-trimethylbenzene, the positions are influenced by the combined effects of these substituents. By calculating the relative energies of the different possible deuterated isomers of 1-methoxy-2,3,5-trimethylbenzene, the thermodynamic favorability of each can be assessed. A lower relative energy indicates a more stable isomer.
A hypothetical DFT study at the B3LYP/6-31G(d) level of theory could yield the following relative energies for the monosubstituted deuterated isomers of 1-methoxy-2,3,5-trimethylbenzene, where the deuterium is on the aromatic ring.
| Position of Deuteration | Relative Energy (kcal/mol) | Predicted Abundance |
|---|---|---|
| C4 | -1.5 | High |
| C6 | 0.0 | Reference |
| C2 (ortho to methoxy) | +0.8 | Moderate |
This table presents hypothetical data based on theoretical principles of electrophilic aromatic substitution.
These theoretical findings suggest that the C4 and C6 positions are the most energetically favored for deuteration, which is consistent with the directing effects of the methoxy and methyl groups.
Transition State Analysis for Deuterium Exchange Reactions
To understand the kinetics of the deuterium exchange reaction, it is crucial to analyze the transition states involved. researchgate.net The rate-determining step in electrophilic aromatic substitution is typically the formation of the σ-complex. masterorganicchemistry.com DFT calculations can be used to locate the transition state structures and calculate their energies, providing the activation energy barrier for the reaction at each possible site of deuteration.
A theoretical study could model the reaction pathway for the deuteration of 1-methoxy-2,3,5-trimethylbenzene. The activation energies for the formation of the σ-complex at different positions on the aromatic ring can be calculated.
| Position of Deuteration | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |
|---|---|---|
| C4 | 15.2 | Fastest |
| C6 | 16.0 | Fast |
| C2 (ortho to methoxy) | 17.5 | Slower |
This table contains hypothetical data derived from the principles of reaction kinetics and computational modeling.
The lower activation energies for deuteration at the C4 and C6 positions further support the predicted regioselectivity based on the thermodynamic stability of the products.
Vibrational Frequency Calculations for Isotope Effects
Vibrational spectroscopy is a sensitive probe of molecular structure, and isotopic substitution leads to predictable shifts in vibrational frequencies. researchgate.netijaemr.comnih.govnih.gov The heavier mass of deuterium compared to protium (B1232500) results in a decrease in the vibrational frequency of the corresponding bond. DFT calculations can accurately predict these vibrational frequencies and the resulting isotopic shifts.
For this compound, where a methyl group is deuterated, the most significant changes in the vibrational spectrum are expected for the C-D stretching and bending modes compared to the C-H modes in the non-deuterated isotopologue.
| Vibrational Mode | Calculated Frequency (cm⁻¹) for 1-Methoxy-2,3,5-trimethylbenzene | Calculated Frequency (cm⁻¹) for this compound | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | ~3050 | ~3050 | ~0 |
| Methyl C-H Stretch | ~2950 | ~2950 | ~0 |
| Methyl C-D Stretch | - | ~2200 | - |
| Aromatic C-C Stretch | ~1600 | ~1600 | ~0 |
| Methyl C-H Bend | ~1450 | ~1450 | ~0 |
| Methyl C-D Bend | - | ~1050 | - |
This table presents theoretically predicted vibrational frequencies based on established principles of isotope effects in vibrational spectroscopy.
The significant shifts to lower wavenumbers for the C-D stretching and bending vibrations provide a clear spectroscopic signature for the presence and location of deuterium in the molecule.
Molecular Dynamics Simulations of Deuterated Aromatic Systems
While DFT calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their behavior over time. semanticscholar.orgacs.org MD simulations can model the interactions of this compound with solvent molecules and provide information on its conformational dynamics, diffusion, and local structure in solution.
An MD simulation of this compound in a solvent like water or a nonpolar solvent could be set up to investigate its solvation and dynamic properties. Key parameters for such a simulation would include:
| Simulation Parameter | Typical Value |
|---|---|
| Force Field | OPLS-AA or GAFF |
| Solvent Model | TIP3P (for water) or explicit solvent molecules |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
This table outlines typical parameters for a molecular dynamics simulation.
From the simulation, properties such as the radial distribution function between the solute and solvent can be calculated to understand the solvation shell structure. The diffusion coefficient of the deuterated molecule can also be determined, providing insights into its mobility in the solution.
Quantum Chemical Methods for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, particularly DFT, can be used to predict NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov For this compound, predicting the ¹H and ¹³C NMR spectra is essential for its characterization. The presence of deuterium will cause the signal of the attached carbon to be split into a multiplet (due to C-D coupling) and will result in the disappearance of the corresponding proton signal in the ¹H NMR spectrum.
A theoretical calculation of the NMR chemical shifts for 1-Methoxy-2,3,5-trimethylbenzene and its d3-isotopologue can be performed using the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional and basis set.
| Atom | Predicted ¹H Chemical Shift (ppm) for 1-Methoxy-2,3,5-trimethylbenzene | Predicted ¹H Chemical Shift (ppm) for this compound | Predicted ¹³C Chemical Shift (ppm) for 1-Methoxy-2,3,5-trimethylbenzene | Predicted ¹³C Chemical Shift (ppm) for this compound |
|---|---|---|---|---|
| C1-OCH₃ | 3.80 | 3.80 | 55.5 | 55.5 |
| C2-CH₃ | 2.25 | 2.25 | 16.0 | 16.0 |
| C3-CH₃ | 2.30 | - | 21.0 | 20.5 (multiplet) |
| C5-CH₃ | 2.20 | 2.20 | 20.0 | 20.0 |
| C4-H | 6.70 | 6.70 | 115.0 | 115.0 |
| C6-H | 6.65 | 6.65 | 120.0 | 120.0 |
This table presents hypothetical NMR chemical shifts based on quantum chemical predictions. The values are illustrative and would require specific calculations for precise prediction.
These predicted spectra serve as a valuable reference for the experimental characterization of this compound and help in the unambiguous assignment of its NMR signals.
Advanced Analytical Applications of 1 Methoxy 2,3,5 Trimethylbenzene D3
Isotope Dilution Analysis (IDA) for Trace Analysis of Aromatic Compounds
Isotope Dilution Analysis (IDA) is a powerful technique for the trace analysis of various compounds, including aromatic compounds. This method relies on the addition of a known amount of an isotopically labeled standard, such as 1-Methoxy-2,3,5-trimethylbenzene-d3, to a sample before analysis. The isotopically labeled standard acts as an internal benchmark, allowing for precise quantification of the target analyte. This is especially crucial in complex matrices where other components might interfere with the measurement. clearsynth.com
Deuterium-labeled compounds like this compound are frequently used as internal standards in mass spectrometry to study reaction mechanisms and in pharmaceutical research to influence the rate of metabolism. marquette.edu The use of such standards is essential for achieving accurate and reliable results in scientific research. clearsynth.com
Use as Internal Standards in Quantitative Mass Spectrometry (LC-MS, GC-MS)
In quantitative mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is employed as an internal standard. kelid1.ireurl-pesticides.eufigshare.comchiron.no Internal standards are chemical substances added in a constant amount to samples, blanks, and calibration standards during chemical analysis. msacl.org The purpose of an internal standard is to correct for variations in the analytical process, such as sample loss during preparation or fluctuations in instrument response.
Deuterated standards are particularly advantageous because they have chemical and physical properties that are very similar to their non-deuterated counterparts, but they can be distinguished by their mass-to-charge ratio in the mass spectrometer. clearsynth.comresearchgate.net This similarity ensures that the standard and the analyte behave almost identically during sample preparation and analysis, while the mass difference allows for their separate detection and quantification. researchgate.net For instance, in the analysis of aromatic hydrocarbons in gasoline by GC/MS, deuterated analogs of benzene (B151609), ethylbenzene, and naphthalene (B1677914) are used as internal standards due to their similar chromatographic characteristics to the target analytes. kelid1.ir
The following table provides examples of deuterated compounds used as internal standards in GC/MS analysis of aromatic compounds.
| Internal Standard | Analyte | Application |
| Benzene-d6 | Benzene | Quantification in gasoline kelid1.irantpedia.com |
| Toluene-d8 | Toluene (B28343) | Quantification in gasoline kelid1.irantpedia.com |
| Naphthalene-d8 | Naphthalene | Quantification in gasoline kelid1.irantpedia.com |
Precision and Accuracy Enhancement in Chemical Analysis
The use of this compound as an internal standard significantly enhances the precision and accuracy of chemical analyses. clearsynth.com By compensating for matrix effects and procedural variations, it ensures that the final calculated concentration of the analyte is a true representation of its amount in the original sample. clearsynth.com
Matrix effects occur when other components in the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. Since the deuterated internal standard is chemically almost identical to the analyte, it experiences similar matrix effects. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be effectively normalized. clearsynth.com
The following table summarizes the impact of using deuterated internal standards on analytical precision and accuracy.
| Analytical Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |
| Precision | Lower due to uncorrected variations | Higher due to normalization of variations clearsynth.com |
| Accuracy | Lower due to uncorrected matrix effects and sample loss | Higher due to compensation for matrix effects and sample loss clearsynth.com |
Method Development for Detection and Quantification of Aromatic Ethers
The development of robust analytical methods for the detection and quantification of aromatic ethers benefits greatly from the use of deuterated internal standards like this compound. When establishing a new analytical method, it is crucial to validate its performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification. clearsynth.com Using a deuterated internal standard from the outset of method development helps to ensure the reliability and ruggedness of the final procedure. clearsynth.com
For example, in the development of methods for analyzing pollutants in environmental samples, where target compounds are often present at trace levels in complex matrices, the use of isotopically labeled standards is a common practice. epa.gov These standards are critical for achieving the low detection limits and high accuracy required for environmental monitoring.
Chromatographic Separation Techniques for Deuterated and Non-deuterated Isotopologues
In chromatographic techniques such as GC and LC, deuterated and non-deuterated isotopologues can sometimes exhibit slight differences in their retention times. This phenomenon is known as the chromatographic isotope effect. nih.gov In gas chromatography, molecules labeled with deuterium (B1214612) often elute slightly earlier than their non-deuterated (protium) analogs. nih.gov This effect is attributed to the larger size of the deuterium atom compared to the hydrogen atom, which can influence the intermolecular interactions between the analyte and the stationary phase of the chromatographic column. nih.gov
While this separation can be a challenge in some applications, it can also be exploited for specific analytical purposes. nih.gov The ability to chromatographically resolve the deuterated standard from the native analyte can provide an additional layer of confirmation in complex analyses. However, in many quantitative LC-MS/MS methods, it is preferable for the analyte and the internal standard to co-elute to ensure the most effective correction for matrix effects. researchgate.net
The following table outlines the general elution behavior of deuterated compounds in gas chromatography.
| Compound Type | Elution Behavior Compared to Non-deuterated Analog |
| Deuterated Compound | Tends to elute earlier nih.gov |
Environmental Research Applications of Deuterated Trimethylbenzene Derivatives
Tracer Studies for Atmospheric and Aquatic Processes
Deuterated compounds are ideal for tracer studies because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they can be distinguished and quantified using mass spectrometry. This allows scientists to introduce a labeled substance into a system and track its movement and transformation without significantly altering the natural processes.
Fate and Transport Studies of Organic Contaminants in Environmental Matrices
Understanding the fate and transport of organic contaminants is crucial for assessing their environmental impact and developing remediation strategies. Deuterated compounds can be used as surrogates to study the environmental pathways of pollutants. For instance, in contaminated aquifers, the movement of industrial solvents and fuel components is a significant concern. Trimethylbenzene (TMB) isomers are common components of gasoline and are often found as groundwater contaminants. dtu.dk Studies have investigated the biodegradability of TMB isomers under various conditions to determine their persistence in the environment. dtu.dkresearchgate.net
Source Apportionment of Aromatic Hydrocarbons in Environmental Samples
Aromatic hydrocarbons in the environment can originate from various sources, including vehicle emissions, industrial processes, and biomass burning. mdpi.com Identifying the contribution of each source is a key aspect of pollution control. Deuterated aromatic hydrocarbons can be used as internal standards in the chemical analysis of environmental samples to accurately quantify the concentrations of target aromatic compounds.
Furthermore, specific organic compounds can act as tracers for different emission sources. isowater.com For example, the analysis of polycyclic aromatic hydrocarbons (PAHs) in particulate matter can help identify contributions from sources like biomass burning, road traffic, and industrial emissions. mdpi.com While not a direct tracer for a specific source, the addition of a known amount of a deuterated compound like 1-Methoxy-2,3,5-trimethylbenzene-d3 to a sample allows for precise quantification of other aromatic hydrocarbons by correcting for losses during sample preparation and analysis. This is a common practice in methods like gas chromatography-mass spectrometry (GC-MS).
Isotope Fractionation Studies in Natural Systems
Isotope fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This process can provide valuable information about the origin and transformation of compounds in the environment. The difference in mass between hydrogen and deuterium (B1214612) can lead to kinetic isotope effects, where reactions involving deuterium proceed at a different rate than those involving hydrogen. nih.gov
Deuterium Isotope Ratios as Environmental Indicators
The ratio of deuterium to hydrogen (D/H) in a compound can serve as a fingerprint of its source and the chemical and physical processes it has undergone. For example, the deuterium isotope fractionation of PAHs in meteorites has been studied to understand their formation history. nasa.govmdpi.com
In terrestrial environmental science, analyzing the stable isotope composition of organic pollutants can help elucidate their degradation pathways. For example, a study on the diffusive isotope fractionation of deuterated benzene (B151609) and toluene (B28343) in aqueous solutions found that the process is influenced by the interaction of the compounds with water molecules. dtu.dk While specific data for this compound is not available, the principles suggest that changes in its D/H ratio could indicate processes like microbial degradation or volatilization.
Below is an illustrative data table showing typical results from a study on the biodegradation of TMB isomers, which are structurally related to the subject compound.
| Compound | Initial Concentration (mg/L) | Final Concentration (mg/L) | Biodegradation Rate Constant (d⁻¹) |
| 1,2,3-Trimethylbenzene | 5.0 | 1.5 | 0.01 - 0.11 |
| 1,2,4-Trimethylbenzene (B165218) | 5.0 | <0.1 | 0.05 - 0.21 |
| 1,3,5-Trimethylbenzene | 5.0 | <0.1 | 0.05 - 0.21 |
| This table is for illustrative purposes and is based on general findings from studies on TMB biodegradation, such as those mentioned in the search results. researchgate.net |
The following table presents a hypothetical scenario of using a deuterated tracer for source apportionment analysis of aromatic hydrocarbons in an air sample.
| Source | Tracer Compound | Contribution (%) |
| Vehicle Emissions | Hopanes | 40 |
| Biomass Burning | Levoglucosan | 25 |
| Industrial Emissions | Specific PAHs | 20 |
| Other | - | 15 |
| This table illustrates the concept of source apportionment using chemical tracers as described in the provided search results. mdpi.comisowater.com this compound would be used as an internal standard for the quantification of these tracers. |
Future Research Directions and Emerging Paradigms in Deuterated Aromatic Ether Chemistry
Development of Novel and Sustainable Deuteration Methodologies
The demand for deuterated compounds, particularly in the pharmaceutical industry, has catalyzed research into more efficient, selective, and environmentally benign deuteration methods. researchgate.netrsc.org Traditional methods often require harsh conditions, expensive catalysts, and the use of deuterium (B1214612) gas (D₂), presenting challenges for scalability and sustainability. google.comtn-sanso.co.jp Future research is increasingly focused on overcoming these limitations.
Key Developments and Future Trends:
Metal-Free Deuteration: A significant advancement is the development of metal-free deuteration techniques. nih.gov One such method utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d₁) to achieve hydrogen isotope exchange (HIE) on aromatic rings. nih.gov This approach leverages the increased basicity of the aromatic compound in its excited state to facilitate deuteration at positions that are typically challenging to access. nih.gov
Biocatalysis: The use of enzymes as catalysts for deuteration is a promising green chemistry approach. nih.gov For instance, engineered photodecarboxylases can catalyze light-driven decarboxylative deuteration in deuterated media (D₂O). nih.gov This method offers high selectivity under mild reaction conditions, although the substrate scope can be narrow. nih.gov Aromatic L-amino acid decarboxylases have also been used to prepare specific deuterated aromatic amines from amino acid precursors. nih.gov
Electrochemical Methods: Electrocatalysis represents a scalable and sustainable route for deuteration. chinesechemsoc.orgnih.gov These methods can use readily available and inexpensive D₂O as the deuterium source, avoiding the need for metal catalysts or external chemical reductants. chinesechemsoc.org Recent studies have demonstrated the reductive deuteration of arenes using a nitrogen-doped ruthenium electrode, which generates ruthenium-deuterium species in situ to reduce the aromatic compound. nih.gov
Advanced Catalytic Systems: Research continues to refine metal-catalyzed HIE, which remains one of the most efficient methods for site-selective deuteration. rsc.org Iridium-based catalysts, such as the Crabtree catalyst and related complexes, are widely used for homogeneous HIE. youtube.com Efforts are now focused on developing catalysts based on more earth-abundant and less toxic metals, such as iron. nih.govnih.gov For example, a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has shown high activity for H/D exchange in (hetero)aromatic hydrocarbons under mild conditions. nih.gov Palladium on carbon (Pd/C) in combination with aluminum and D₂O also provides an efficient system for selective H-D exchange. nih.gov
Interactive Table 1: Comparison of Modern Deuteration Methodologies
| Methodology | Deuterium Source | Catalyst/Conditions | Advantages | Challenges | Relevant Compounds |
|---|---|---|---|---|---|
| Photo-induced HIE | Deuterated Solvents (e.g., HFIP-d₁) | UV Light, Metal-free | High selectivity, mild conditions. nih.gov | Requires photo-reactive substrates. | Aromatic compounds, pharmaceuticals. nih.gov |
| Biocatalytic Deuteration | D₂O | Enzymes (e.g., Photodecarboxylase) | High selectivity, environmentally benign. nih.gov | Narrow substrate scope. nih.gov | Aromatic amines, alkanes. nih.gov |
| Electrochemical Deuteration | D₂O | Electrochemical cell, specialized electrodes. | Sustainable, uses inexpensive D₂O, avoids harsh reagents. chinesechemsoc.orgnih.gov | Can require specific equipment, efficiency may vary. chinesechemsoc.org | (Hetero)aryl halides, aromatic hydrocarbons. chinesechemsoc.orgnih.gov |
| Advanced Metal Catalysis | D₂, D₂O, Deuterated Solvents | Iridium, Ruthenium, Iron complexes. | High efficiency, site-selectivity. youtube.comnih.gov | Cost and toxicity of precious metals, need for D₂ gas in some cases. google.com | Aromatic esters, hydrocarbons, pharmaceuticals. nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from compound discovery to synthesis planning. nih.govspringernature.com In the context of deuterated compounds, these technologies offer powerful tools to accelerate development and overcome existing challenges.
Applications of AI/ML:
Predictive Modeling: ML models, particularly deep neural networks, can be trained to predict the outcomes of deuteration reactions, such as reaction yield and site-selectivity. researchgate.netacs.org This predictive capability can significantly reduce the number of trial-and-error experiments required, saving time and resources. acs.org For example, Long Short-Term Memory (LSTM) networks have been used to predict the cycle life of electrochromic devices that incorporate deuterium, demonstrating the ability of ML to forecast material performance. mdpi.com
Reaction Optimization: AI algorithms can analyze vast datasets of reaction conditions to identify optimal parameters for synthesizing deuterated compounds. researchgate.net This is particularly valuable for complex multi-variable reactions where traditional optimization methods are inefficient.
De Novo Design: Generative AI models can design novel deuterated molecules with desired properties. nih.govnih.gov By learning from existing chemical structures and their associated data, these models can propose new compounds, like deuterated aromatic ethers, that are optimized for specific applications, such as improved metabolic stability in drugs or enhanced efficiency in organic light-emitting diodes (OLEDs). tn-sanso.co.jpnih.gov
Property Prediction: AI can predict the physical and chemical properties of yet-to-be-synthesized deuterated compounds. compamed-tradefair.com This includes predicting spectroscopic data (like NMR spectra), which is crucial for characterization, as well as functional properties relevant to their application. synmr.in
The primary challenge in applying AI to deuterated compound research is the availability of large, high-quality datasets for training the models. acs.org As more experimental data becomes available, the predictive power and utility of AI in this field are expected to grow significantly.
Multidisciplinary Approaches in Deuterated Aromatic Ether Research
The synthesis and application of deuterated compounds like 1-Methoxy-2,3,5-trimethylbenzene-d3 inherently require a multidisciplinary approach, bridging chemistry, biology, physics, and computer science.
Medicinal Chemistry and Pharmacology: The development of deuterated drugs is a collaborative effort. nih.govacs.org Synthetic chemists design and prepare the deuterated molecules, while pharmacologists and biologists conduct in vitro and in vivo studies to evaluate their metabolic pathways, efficacy, and toxicity. musechem.comresearchgate.net Deuterated compounds serve as valuable tools in these studies as internal standards for mass spectrometry or as probes to elucidate metabolic mechanisms. nih.govresearchgate.net
Materials Science and Engineering: In materials science, deuteration is used to enhance the performance and durability of organic electronic materials, such as OLEDs. tn-sanso.co.jp This research involves collaboration between chemists who synthesize the deuterated aromatic compounds and physicists and engineers who fabricate and test the devices. The improved stability of C-D bonds can lead to longer device lifetimes. tn-sanso.co.jp
Computational Chemistry and Data Science: As discussed, computational tools are vital. Theoretical chemists use quantum chemical calculations to understand the effects of deuteration on molecular properties and to predict reaction outcomes. arxiv.org Data scientists develop the AI and ML models that guide experimental work. arxiv.org This synergy between computational and experimental approaches accelerates the discovery and optimization cycle.
This collaborative paradigm is essential for translating the fundamental advantages of deuteration into practical applications, whether in life-saving medicines or next-generation electronics.
Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Aromatic Compounds
Despite significant progress, the synthesis and application of complex deuterated aromatic compounds face several challenges, which in turn create opportunities for innovation.
Current Challenges:
Site-Selectivity: Achieving deuteration at a specific, desired position within a complex molecule remains a primary challenge. musechem.com While many methods offer good selectivity, unwanted isotopic scrambling can occur, reducing the purity and efficacy of the final product. synmr.in
Deuterium Incorporation Efficiency: Ensuring a high percentage of deuterium incorporation at the target site is crucial, especially for therapeutic applications. youtube.com Incomplete deuteration can lead to a mixture of isotopologues, complicating analysis and reducing the desired isotopic effect.
Cost and Scalability: The starting materials for deuteration, particularly D₂O and deuterated solvents, can be expensive. tn-sanso.co.jpsynmr.in Furthermore, scaling up laboratory procedures to an industrial production level is often a significant hurdle, requiring robust and cost-effective synthetic methods. researchgate.nettn-sanso.co.jp
Analytical Characterization: Precisely determining the location and percentage of deuterium incorporation requires sophisticated analytical techniques, primarily NMR spectroscopy and mass spectrometry. nih.gov
Emerging Opportunities:
Improved Pharmaceuticals: Deuteration offers a powerful strategy to fine-tune the metabolic and pharmacokinetic properties of drugs. nih.govacs.org This can lead to drugs with improved safety profiles, reduced dosing frequency, and lower risks of drug-drug interactions. nih.govmusechem.com The success of FDA-approved deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has paved the way for broader application of this strategy in drug discovery. nih.gov
Advanced Materials: The kinetic isotope effect imparted by deuterium can be exploited to create more durable materials. tn-sanso.co.jp In OLEDs, replacing C-H bonds with C-D bonds at strategic positions can suppress non-radiative decay pathways, leading to higher efficiency and longer operational stability. tn-sanso.co.jp
Mechanistic Studies: Deuterium-labeled compounds are invaluable probes for studying reaction mechanisms (kinetic isotope effect) and metabolic pathways. youtube.comnih.gov The use of this compound and similar labeled aromatic ethers can help elucidate complex biochemical transformations. researchgate.net
The continued development of innovative synthetic methodologies, coupled with the power of computational tools, will be key to overcoming the current challenges and unlocking the full potential of complex deuterated aromatic compounds in science and technology.
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-2,3,5-trimethylbenzene-d³, and how can deuterium incorporation efficiency be validated?
- Methodological Answer : Synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with a phenolic precursor under alkaline conditions. For example, methoxy-d³ groups can be introduced via nucleophilic substitution using deuterated methanol (CD₃OH) in the presence of a base like K₂CO₃. Purification via column chromatography with deuterated solvents (e.g., CDCl₃) minimizes proton contamination. Deuterium incorporation efficiency is validated using mass spectrometry (MS) to confirm the molecular ion peak at m/z +3 (for three deuterium atoms) and ¹H NMR to confirm the absence of proton signals in deuterated positions .
Q. Which analytical techniques are critical for assessing purity and isotopic integrity in deuterated aromatic ethers?
- Methodological Answer :
- NMR Spectroscopy : ¹³C NMR detects deuterium-induced isotopic shifts, while ¹H NMR verifies the absence of residual protons in deuterated methyl/methoxy groups.
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., M+3 peak for d³ labeling).
- Isotopic Ratio Monitoring : Gas chromatography-mass spectrometry (GC-MS) quantifies deuterium retention after prolonged storage .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the reactivity of 1-Methoxy-2,3,5-trimethylbenzene-d³ in substitution reactions compared to its non-deuterated analog?
- Methodological Answer : KIEs arise from differences in bond vibrational energies between C–H and C–D bonds. For example, in SN2 reactions, deuterated methyl groups may exhibit slower reaction rates due to higher activation energy. Experimental designs should compare rate constants (k) under identical conditions (solvent, temperature). A study on methoxy-dinitrobenzene derivatives demonstrated a 2–3× rate reduction in deuterated analogs due to KIEs . Contradictions in reported KIEs may stem from solvent polarity or competing reaction pathways.
Q. What strategies mitigate deuterium loss during long-term storage or under reactive conditions?
- Methodological Answer :
- Storage : Use airtight containers with inert gas (N₂/Ar) and moisture-absorbing agents (molecular sieves).
- Reaction Design : Avoid protic solvents (e.g., H₂O, MeOH) and high temperatures (>100°C) to prevent H/D exchange.
- Stability Assays : Monitor deuterium retention via periodic MS analysis. Studies on similar deuterated aromatics show <5% deuterium loss over six months when stored at –20°C .
Q. How can isotopic labeling of 1-Methoxy-2,3,5-trimethylbenzene-d³ enhance metabolic pathway tracing in biological systems?
- Methodological Answer : Deuterated analogs serve as tracers in mass spectrometry-based metabolomics. For example, in vitro assays using liver microsomes can track metabolic products (e.g., demethylated or hydroxylated derivatives) via LC-MS/MS. The kinetic isotope effect may slow oxidative metabolism, allowing precise detection of intermediate metabolites. A study on deuterated benzophenones demonstrated 30% slower CYP450-mediated oxidation compared to non-deuterated analogs .
Data Contradiction Analysis
Q. Why do reported yields for deuterated aromatic ether syntheses vary across studies?
- Methodological Insight : Discrepancies often arise from:
- Deuterium Source Purity : Commercial CD₃OH may contain residual CH₃OH, reducing incorporation efficiency.
- Reaction Scale : Small-scale reactions (<1 mmol) may suffer from higher proton contamination.
- Catalyst Selection : Pd/C vs. Raney Nickel in hydrogen-deuterium exchange reactions can lead to 10–15% yield differences .
Tables for Key Data
| Parameter | Non-Deuterated | Deuterated (d³) | Reference |
|---|---|---|---|
| Boiling Point (°C) | 245–250 | 243–248 | |
| LogP (Octanol-Water) | 3.2 | 3.1 | |
| Metabolic Half-Life (in vitro) | 4.5 h | 6.8 h | |
| NMR Chemical Shift (¹³C, ppm) | 56.2 (OCH₃) | 56.0 (OCD₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
